Regio‑isomeric Nitro Group Switch Profoundly Alters Melatonin Receptor Binding Affinity
In a study defining the pharmacophoric role of the nitro group on the indole scaffold, moving the nitro substituent from position 6 to position 4 converted a compound from a non‑selective MT₁/MT₂ binder to a highly potent and selective MT₃ ligand. Specifically, the 6‑nitro analog (compound 6 in the study) lost measurable MT₃ affinity, whereas the 4‑nitro isomer (compound 5) exhibited nanomolar MT₃ affinity with a >100‑fold selectivity window over MT₁ and MT₂ [1]. Although compound 6 in that study is not identical to 101832‑86‑4 (it lacks the hexamethyleneimine moiety), the data demonstrate that the 6‑nitro position predisposes the indole nucleus to a fundamentally different receptor‑binding trajectory than the 4‑nitro (and by inference, the 5‑nitro) regio‑isomer. This SAR observation is critical when selecting a building block for CNS‑targeted medicinal chemistry.
| Evidence Dimension | MT₃ binding affinity (Ki, nM) vs. MT₁/MT₂ selectivity |
|---|---|
| Target Compound Data | 6‑nitro‑indole‑N‑acetyl‑2‑methyltryptamine (compound 6): MT₃ Ki ≈ >10,000 nM (no significant MT₃ binding); retains MT₁/MT₂ affinity, non‑selective [1] |
| Comparator Or Baseline | 4‑nitro‑indole‑N‑acetyl‑2‑methyltryptamine (compound 5): MT₃ Ki = 0.6 nM; MT₁ Ki = 1,800 nM; MT₂ Ki = 190 nM; selectivity ratio MT₁/MT₃ ≈ 3,000 [1] |
| Quantified Difference | >1,000‑fold difference in MT₃ affinity; selectivity window shift from non‑selective to highly MT₃‑selective |
| Conditions | Competition binding assays using 2‑[¹²⁵I]iodomelatonin on CHO cell membranes expressing human MT₁, MT₂, and hamster brain MT₃ binding sites |
Why This Matters
Knowing that the 6‑nitro position eliminates MT₃ activity allows researchers to discard this regio‑isomer when MT₃‑sparing profiles are required, whereas the 4‑nitro isomer would be contraindicated for that purpose.
- [1] Leclerc V, Yous S, Delagrange P, Boutin JA, Renard P, Lesieur D. J. Med. Chem. 2002, 45(9), 1853‑1859. doi:10.1021/jm011053+ View Source
